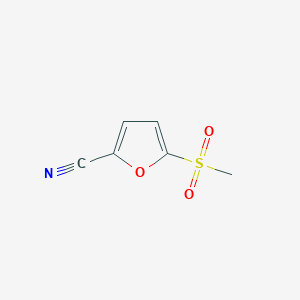

5-Methanesulfonylfuran-2-carbonitrile

Description

5-Methanesulfonylfuran-2-carbonitrile is a furan derivative featuring a methanesulfonyl (-SO₂CH₃) group at position 5 and a carbonitrile (-CN) group at position 2. The methanesulfonyl group is a strong electron-withdrawing substituent, which significantly influences the electronic properties and reactivity of the furan ring.

Properties

IUPAC Name |

5-methylsulfonylfuran-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKKTBRVIGSPJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(O1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonylfuran-2-carbonitrile typically involves the introduction of the methanesulfonyl group and the nitrile group onto a furan ring. One common method is the reaction of furan-2-carbonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .

Industrial Production Methods

Industrial production of 5-Methanesulfonylfuran-2-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylfuran-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Substitution: The methanesulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-Methanesulfonylfuran-2-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of advanced materials and as a building block for various chemical products

Mechanism of Action

The mechanism of action of 5-Methanesulfonylfuran-2-carbonitrile involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The nitrile group can also participate in reactions with nucleophiles, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Research Implications

- Electron-Withdrawing Effects: Methanesulfonyl groups in furans (target compound) reduce ring electron density, favoring electrophilic substitutions at specific positions. This contrasts with methoxy or amino-substituted furans, which are more nucleophilic .

- Heterocycle Stability : Thiophenes and thiazoles exhibit greater thermal and oxidative stability compared to furans, making them preferable in high-temperature applications .

- Drug Design : Pyridine and dihydropyridine derivatives with sulfonyl groups are explored for kinase inhibition, while thiadiazoles are prioritized in antimicrobial research .

Biological Activity

5-Methanesulfonylfuran-2-carbonitrile (CAS No. 1909313-90-1) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Methanesulfonylfuran-2-carbonitrile features a furan ring with a methanesulfonyl group and a nitrile group, which contribute to its reactivity and biological properties. The presence of these functional groups allows the compound to interact with various biological targets.

The biological activity of 5-Methanesulfonylfuran-2-carbonitrile is primarily attributed to its ability to act as an electrophile. The methanesulfonyl group can react with nucleophilic sites on proteins, leading to:

- Enzyme Inhibition: The compound can inhibit specific enzymes by modifying their active sites.

- Protein Interaction: It can alter protein functions through covalent bonding, affecting cellular pathways.

Biological Activity

Research indicates that 5-Methanesulfonylfuran-2-carbonitrile exhibits several biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in cell lines | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Case Study: Anticancer Potential

A study conducted on various derivatives of 5-Methanesulfonylfuran-2-carbonitrile demonstrated its potential in inhibiting the growth of cancer cell lines. The compound was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development.

Table 2: Cell Viability Assay Results

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 25 | 50 |

| 50 | 30 |

Comparative Analysis with Similar Compounds

5-Methanesulfonylfuran-2-carbonitrile is compared with structurally similar compounds to highlight its unique properties:

Table 3: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Methylfuran-2-carbonitrile | Lacks methanesulfonyl group | Limited activity |

| 5-Methanesulfonylthiophene-2-carbonitrile | Contains thiophene instead of furan | Moderate antimicrobial effects |

| 5-Methanesulfonylfuran-2-carbonitrile | Unique combination of functional groups | Promising anticancer and enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.